molecular formula C16H16ClFN2O2 B4080781 1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride

1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride

Cat. No. B4080781
M. Wt: 322.76 g/mol
InChI Key: JAFFXTXBMSFESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the pharmaceutical industry for its potential therapeutic properties. The purpose of

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been shown to inhibit the activation of various signaling pathways, including the PI3K/Akt and MAPK pathways. Moreover, it has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic patients. Moreover, it has been found to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and signaling pathways, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride. One future direction is to investigate its potential therapeutic properties in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other signaling pathways. Moreover, future studies should focus on the development of more efficient and safer synthesis methods for this compound.

Scientific Research Applications

1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic patients. Moreover, it has been found to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2.ClH/c17-13-5-1-4-8-16(13)21-10-12(20)9-19-11-18-14-6-2-3-7-15(14)19;/h1-8,11-12,20H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFFXTXBMSFESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC=C3F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
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1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
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1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
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1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
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1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
Reactant of Route 6
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1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride

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